molecular formula C20H24O3 B048655 Broussonin C CAS No. 76045-49-3

Broussonin C

Cat. No. B048655
CAS RN: 76045-49-3
M. Wt: 312.4 g/mol
InChI Key: CMOZGCJOTGLPKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like Broussonin C often involves strategic planning and execution of multi-step reactions. A notable example is the first total synthesis of a related compound, neofinaconitine, which involved a modular, convergent approach, showcasing the complexity and creativity required in synthesizing such molecules (Shi et al., 2013). The synthesis routes for compounds similar to Broussonin C employ Diels-Alder reactions, Mannich-type cyclizations, and key transformations that underscore the intricacies of synthesizing tetrasubstituted pyrrolidine alkaloids (Yoda, Shimojo, & Takabe, 1999).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the reactivity and biological activity of compounds like Broussonin C. Advanced techniques such as X-ray crystallography have been employed to confirm the structures of complex molecules and elucidate stereochemical details, which are crucial for the synthesis and application of these compounds.

Chemical Reactions and Properties

Broussonin C, similar to other complex organic molecules, participates in a variety of chemical reactions that highlight its reactivity and potential for further functionalization. Studies on bromination, a common reaction in organic synthesis, provide insights into the reactivity of bromo-organic compounds and their application in creating complex molecular architectures (Saikia, Borah, & Phukan, 2016).

Scientific Research Applications

  • Pharmacology
    • Broussonin C, isolated from Broussonetia kazinoki roots, has shown inhibitory effects on the monophenolase of tyrosinase . Tyrosinase is an enzyme that is critical for the production of melanin, the pigment responsible for skin color. Therefore, substances that inhibit tyrosinase could have potential applications in the treatment of hyperpigmentation disorders or as skin-lightening agents .
    • The methods of application or experimental procedures involve isolating Broussonin C from the roots of Broussonetia kazinoki and testing its effects on tyrosinase in vitro .
    • The results showed that Broussonin C inhibits monophenolase with IC50 values ranging between 0.43 and 17.9 µM .
  • Anti-Inflammatory
    • Broussonin C, along with other compounds like kazinol U, kazinol A, kazinol I, and broussonin A, have been found to suppress the LPS-induced high level of NO with IC50 values of less than 6 µM . This suggests potential anti-inflammatory applications, as NO is a key mediator of inflammation.
    • The methods of application or experimental procedures involve isolating Broussonin C and other compounds from Broussonetia kazinoki and testing their effects on NO levels in vitro .
    • The results showed that these compounds can effectively suppress NO production, suggesting potential anti-inflammatory effects .
  • Antioxidant
    • Broussonin C, along with other compounds isolated from Broussonetia species, have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
    • The methods of application or experimental procedures involve isolating Broussonin C and other compounds from Broussonetia species and testing their antioxidant effects in vitro .
    • The results showed that these compounds have potential antioxidant effects, but more research is needed to confirm these findings and understand their implications .

Safety And Hazards

The safety data sheet for Broussonin C indicates that it is classified as a skin corrosion/irritation (Category 2), H315 .

Future Directions

Broussonin E, a related compound, has been studied for its efficacy in acute respiratory distress syndrome (ARDS) treatment . This suggests potential future directions for research into Broussonin C and related compounds, particularly in the context of ARDS and other inflammatory conditions .

properties

IUPAC Name

4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOZGCJOTGLPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Broussonin C

CAS RN

76045-49-3
Record name 4-[3-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]propyl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76045-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
YS Baek, YB Ryu, MJ Curtis-Long, TJ Ha… - Bioorganic & medicinal …, 2009 - Elsevier
… extracts of Broussonetia kazinoki elicited to new 1,3-diphenolylpropanes, kazinol S and kazinol T, and a known 1,3-diphenylpropanes, kazinol C, kazinol D, kazinol F, and broussonin C…
Number of citations: 79 www.sciencedirect.com
M Takasugi, Y Kumagai, S Nagao, T Masamune… - Chemistry …, 1980 - journal.csj.jp
… assignment of formula 4 to broussonin C.7) The co-occurrence of the optically active flavan (3) and the 1, 3-diphenylpropane (4) in the same tissues suggests close biosynthetic …
Number of citations: 29 www.journal.csj.jp
M Takasugi, N Niino, S Nagao, M Anetai… - Chemistry …, 1984 - journal.csj.jp
… papyrifera shoot cortical tissues produced eight minor antifungal compounds: two flavans named broussinol and demethylbroussin, four 1,3-diphenylpropanes named broussonin C–F, …
Number of citations: 32 www.journal.csj.jp
B Burlando, M Clericuzio… - Mini reviews in medicinal …, 2017 - ingentaconnect.com
… kazinoki, including kazinol C, F, and S, and broussonin C, have shown competitive tyrosinase inhibition with IC50s ranging between 0.43-17.9 µM for monophenolase activity, and …
Number of citations: 36 www.ingentaconnect.com
PA de Almeida, SV Fraiz, R Braz-Filho - JOURNAL-BRAZILIAN …, 1999 - SciELO Brasil
1-(4’-Hydroxy-5’-methyl-2’-methoxyphenyl)-3-(2"-hydroxy-4", 5"-methylenedioxyphenyl) propane (7), 1, 3-diarylpropane isolated from Iryanthera laevis, 1-(4’-hydroxy-2’-methoxyphenyl)-…
Number of citations: 14 www.scielo.br
GW Wang, BK Huang, LP Qin - Phytotherapy Research, 2012 - Wiley Online Library
… A inhibited both formylmethionyl-leucyl-phenylalanine (fMLP)- and phorbol 12-myristate 13-acetate (PMA) induced respiratory burst in neutrophils (Wang et al., 1997), broussonin C …
Number of citations: 31 onlinelibrary.wiley.com
H Qureshi, T Anwar, S Fatima, S Akhtar… - Pol. J. Environ …, 2020 - researchgate.net
Phytosociological studies help to understand extent of biological invasion. The current study assessed impact of Broussonetia papyrifera invasion on native vegetation in Pothwar …
Number of citations: 6 www.researchgate.net
MT Qamar, UA Ashfaq, K Tusleem, A Mumtaz… - Pak. J. Pharm …, 2017 - researchgate.net
Dengue infection is prevailing among the people not only from the developing countries but also from the developed countries due to its high morbidity rate around the globe. Hence, …
Number of citations: 35 www.researchgate.net
A Yadav - World J. Pharm. Res, 2021 - wjpr.s3.ap-south-1.amazonaws.com
Plants have long been used as a source of traditional drugs to treat a variety of illnesses and diseases. Many of these medicinal plants are also excellent sources of phytochemicals, …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
H Qureshi, T Anwar, S Khan… - J. Indian Chem …, 2020 - indianchemicalsociety.com
Phytochemistry is an important field of plant biology with a number of applied research applications. Whole metabolome based phytochemical analysis of plants is a technique that …
Number of citations: 6 indianchemicalsociety.com

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